molecular formula C15H13NO5 B11488061 2-Hydroxy-3-{[(4-methoxyphenyl)carbonyl]amino}benzoic acid

2-Hydroxy-3-{[(4-methoxyphenyl)carbonyl]amino}benzoic acid

Cat. No.: B11488061
M. Wt: 287.27 g/mol
InChI Key: VHGWAKOSCCRILD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxybenzamido)benzoic acid is a compound that belongs to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group and a methoxybenzamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(4-methoxybenzamido)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the hydroxyl group of the 2-hydroxybenzoic acid reacts with the acyl chloride to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxybenzamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(4-methoxybenzamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(4-methoxybenzamido)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxybenzamido groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression. Additionally, its antioxidant properties can help neutralize free radicals, reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the benzamido group.

    3-Methoxysalicylic acid: Similar structure but with a different substitution pattern on the benzene ring.

    4-Hydroxybenzoic acid: Lacks the methoxy and benzamido groups.

Uniqueness

2-Hydroxy-3-(4-methoxybenzamido)benzoic acid is unique due to the presence of both hydroxyl and methoxybenzamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-hydroxy-3-[(4-methoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H13NO5/c1-21-10-7-5-9(6-8-10)14(18)16-12-4-2-3-11(13(12)17)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20)

InChI Key

VHGWAKOSCCRILD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)O

Origin of Product

United States

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